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Abstract
FN-1501 has emerged as a potent small molecule inhibitor targeting both FMS-like tyrosine

kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[1][2] Its discovery presents a promising

therapeutic strategy for acute myeloid leukemia (AML), a cancer in which these kinases are

often dysregulated. This technical guide provides a comprehensive overview of the discovery,

mechanism of action, and detailed chemical synthesis of FN-1501, along with the experimental

protocols utilized in its preclinical evaluation.

Discovery and Rationale
FN-1501 was developed as part of a series of 1-H-pyrazole-3-carboxamide derivatives

designed to inhibit FLT3 and CDKs.[1][2] The rationale behind this dual-targeting approach lies

in the crucial roles of these kinases in cancer cell proliferation and survival. FLT3 is a receptor

tyrosine kinase frequently mutated in AML, leading to constitutive activation and uncontrolled

cell growth. CDKs are essential for cell cycle progression, and their inhibition can induce cell
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cycle arrest and apoptosis. By simultaneously targeting both pathways, FN-1501 offers the

potential for a more effective and durable anti-leukemic response.

Mechanism of Action and Signaling Pathway
FN-1501 exerts its anti-cancer effects by inhibiting the kinase activity of FLT3 and several

CDKs, including CDK2, CDK4, and CDK6.[1][2] This inhibition leads to the downstream

suppression of key signaling pathways that are critical for AML cell survival and proliferation.

Specifically, treatment with FN-1501 has been shown to decrease the phosphorylation of the

retinoblastoma (Rb) protein, a key substrate of CDKs, as well as the phosphorylation of FLT3

and its downstream effectors, including STAT5, AKT, and ERK.[1][2] This cascade of inhibition

ultimately leads to cell cycle arrest and the induction of apoptosis in AML cells.
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FN-1501 Signaling Pathway Inhibition.

Quantitative Biological Activity
The potency of FN-1501 has been quantified through various in vitro assays. The following

tables summarize the key inhibitory concentrations (IC50) against target kinases and the

growth inhibitory concentrations (GI50) against various cancer cell lines.

Target Kinase IC50 (nM)

FLT3 0.28

CDK2/cyclin A 2.47

CDK4/cyclin D1 0.85

CDK6/cyclin D1 1.96

Table 1: In vitro kinase inhibitory activity of FN-

1501.[3]

Cell Line Cancer Type GI50 (nM)

MV4-11 Acute Myeloid Leukemia 0.05

RS4;11 Acute Lymphoblastic Leukemia 0.05

HCT-116 Colon Cancer 0.09

NCI-H82 Lung Cancer 0.11

MGC803 Gastric Cancer 0.37

MCF-7 Breast Cancer 2.84

Table 2: In vitro anti-

proliferative activity of FN-

1501.[3]

In vivo studies in a mouse xenograft model using the MV4-11 human AML cell line

demonstrated that FN-1501 can induce tumor regression at a dose of 15 mg/kg.[1][2] Acute

toxicity studies in mice determined the LD50 of FN-1501 to be 186 mg/kg.[1][2]
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Chemical Synthesis of FN-1501
The synthesis of FN-1501 is a multi-step process starting from commercially available

materials. The following diagram illustrates the synthetic workflow.

FN-1501 Synthesis

Ethyl 2-cyano-2-(ethoxymethylene)acetate Ethyl 3-amino-1H-pyrazole-4-carboxylate

Hydrazine hydrate

Ethyl 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-4-carboxylate

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-4-carboxylic acid

LiOH

FN-1501

4-((4-methylpiperazin-1-yl)methyl)aniline
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Chemical Synthesis Workflow of FN-1501.

Detailed Synthesis Protocol
The synthesis of FN-1501 can be achieved through the following steps, as detailed in the

primary literature:

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate. To a solution of ethyl 2-cyano-2-

(ethoxymethylene)acetate in ethanol, hydrazine hydrate is added dropwise at 0 °C. The

reaction mixture is then stirred at room temperature for several hours. After completion of the

reaction, the solvent is removed under reduced pressure, and the resulting solid is purified by

recrystallization to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-4-

carboxylate. A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate and 4-chloro-7H-pyrrolo[2,3-

d]pyrimidine in a suitable solvent such as isopropanol is heated at reflux in the presence of a

base like diisopropylethylamine. The reaction is monitored by TLC. Upon completion, the

mixture is cooled, and the product is collected by filtration and washed to give the desired

intermediate.
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Step 3: Synthesis of 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-4-carboxylic acid.

The ethyl ester from the previous step is hydrolyzed using a solution of lithium hydroxide in a

mixture of THF and water. The reaction is stirred at room temperature until the starting material

is consumed. The mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the

carboxylic acid, which is then filtered, washed, and dried.

Step 4: Synthesis of FN-1501 (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-

methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide). The carboxylic acid from

Step 3 is coupled with 4-((4-methylpiperazin-1-yl)methyl)aniline. The reaction is carried out in a

solvent like DMF in the presence of a coupling agent such as HATU and a base like

triethylamine. The mixture is stirred at room temperature. After the reaction is complete, the

product is isolated by precipitation with water, followed by purification using column

chromatography to afford FN-1501 as a solid.

Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of FN-1501 against FLT3 and CDKs is determined using a radiometric

kinase assay. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP

into a specific substrate peptide by the respective kinase.

Reaction Mixture: A typical reaction mixture contains the kinase, a specific substrate peptide,

[γ-³²P]ATP, and a buffer containing MgCl₂.

Procedure: The kinase reaction is initiated by the addition of [γ-³²P]ATP after a pre-incubation

of the kinase with FN-1501 at various concentrations. The reaction is allowed to proceed for

a specific time at a controlled temperature and is then stopped.

Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using a

phosphocellulose membrane. The radioactivity on the membrane is then quantified using a

scintillation counter.

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition

against the logarithm of the inhibitor concentration.

Cell Proliferation Assay
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The anti-proliferative effect of FN-1501 on cancer cell lines is commonly assessed using the

MTT or MTS assay.

Cell Seeding: Cells, such as the MV4-11 human AML cell line, are seeded in 96-well plates

at a predetermined density and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of FN-1501 for

a specified period (e.g., 72 hours).

MTT/MTS Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

Incubation and Measurement: The plates are incubated to allow for the conversion of the

tetrazolium salt into a colored formazan product by viable cells. The absorbance of the

formazan is then measured using a microplate reader at a specific wavelength.

Data Analysis: The GI50 values are determined by plotting the percentage of cell growth

inhibition against the logarithm of the compound concentration.

Western Blot Analysis
Western blotting is used to analyze the effect of FN-1501 on the phosphorylation status of key

signaling proteins.

Cell Lysis: Cells treated with FN-1501 are harvested and lysed to extract total protein.

Protein Quantification: The protein concentration in the lysates is determined using a protein

assay, such as the BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for the phosphorylated and total forms of the target proteins (e.g., p-Rb, Rb, p-FLT3,

FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).
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Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Apoptosis Assay
The induction of apoptosis by FN-1501 is typically measured using flow cytometry with Annexin

V and propidium iodide (PI) staining.

Cell Treatment and Staining: Cells are treated with FN-1501 for a defined period. After

treatment, the cells are harvested and stained with Annexin V-FITC and PI according to the

manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-

negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive

cells are in late apoptosis or necrosis.

Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that

in the untreated control samples.

In Vivo Xenograft Study
The in vivo efficacy of FN-1501 is evaluated in a subcutaneous xenograft model using

immunodeficient mice.

Tumor Implantation: MV4-11 cells are injected subcutaneously into the flank of the mice.

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are

randomized into treatment and control groups. FN-1501 is administered to the treatment

group, typically via intravenous or oral routes, at a specified dose and schedule.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Data Analysis: The tumor growth in the treated group is compared to the control group to

determine the anti-tumor efficacy of FN-1501.

Conclusion
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FN-1501 is a promising dual inhibitor of FLT3 and CDKs with potent anti-leukemic activity

demonstrated in preclinical studies. Its well-defined chemical synthesis and clear mechanism of

action make it an attractive candidate for further clinical development. The detailed protocols

provided in this guide offer a valuable resource for researchers in the fields of oncology and

medicinal chemistry who are interested in the study and development of similar targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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